

Technical Support Center: Muconic Acid Pathway Engineering

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Muconic Acid*

Cat. No.: *B075187*

[Get Quote](#)

Last Updated: 2026-01-09

Introduction

Welcome to the technical support center for researchers navigating the complexities of the **muconic acid** biosynthetic pathway. **Muconic acid** is a valuable platform chemical, serving as a bio-derived precursor for polymers like nylon-6,6 and PET.[1] However, achieving high titers is often hampered by a critical metabolic bottleneck: feedback inhibition. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome these challenges.

The primary culprit in feedback inhibition is often the accumulation of pathway intermediates or the final product, which can allosterically inhibit key upstream enzymes. In many engineered microbes, the initial enzymes of the shikimate pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, are tightly regulated by aromatic amino acids.[2] [3] Furthermore, downstream enzymes introduced to produce **muconic acid** can also be inhibited by the very molecules they are designed to produce.

This resource is structured to provide clear, actionable solutions to common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is feedback inhibition and why is it a problem in the muconic acid pathway?

A: Feedback inhibition is a natural cellular regulation mechanism where the end product of a metabolic pathway binds to and inhibits an enzyme acting early in the pathway. This creates a self-regulating loop that prevents the over-accumulation of the product. In a production context, this is highly undesirable. As your engineered strain begins to produce **muconic acid** or its precursors like protocatechuic acid (PCA), these molecules can inhibit the activity of key enzymes (e.g., DAHP synthase), effectively shutting down your production pathway and limiting final titers.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Q2: Which enzymes are the most common targets of feedback inhibition in this pathway?

A: There are two main points of feedback inhibition to consider:

- **DAHP Synthase:** This is the first committed step of the shikimate pathway, which produces the precursor 3-dehydroshikimate (DHS). In *E. coli*, the isoenzymes AroG, AroF, and AroH are inhibited by phenylalanine, tyrosine, and tryptophan, respectively.[\[2\]](#) In *S. cerevisiae*, the Aro3 and Aro4 isoenzymes are similarly regulated.[\[1\]](#)[\[5\]](#)
- **Downstream Pathway Enzymes:** While less commonly cited for strong feedback inhibition, enzymes introduced to convert DHS to **muconic acid**, such as 3-dehydroshikimate dehydratase (DHS dehydratase, e.g., AsbF or AroZ), can be subject to product or substrate inhibition, affecting overall pathway flux.[\[6\]](#)[\[7\]](#)

Q3: What are the primary strategies to address feedback inhibition?

A: The most effective strategies involve protein engineering and metabolic regulation:

- **Use of Feedback-Resistant (FBR) Enzyme Variants:** This is the most direct approach. By introducing specific mutations into enzymes like DAHP synthase, you can abolish the allosteric binding site for the inhibitory molecule without significantly affecting the enzyme's catalytic activity.[\[2\]](#)[\[8\]](#)

- Adaptive Laboratory Evolution (ALE): This involves growing your production strain under selective pressure (e.g., in the presence of toxic precursors or end-products) for many generations to allow for the natural selection of mutations that confer higher tolerance and productivity.[6][9][10][11][12]
- Dynamic Regulation: Instead of completely eliminating regulation, dynamic control strategies use biosensors or inducible promoters to down-regulate competing pathways or modulate the expression of pathway enzymes in response to cell density or metabolite concentration. This balances metabolic flux between growth and production phases.[13][14][15]

Troubleshooting Guide: A Q&A Approach

This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving the problem.

Scenario 1: Low Muconic Acid Titer with Accumulation of Upstream Intermediates (e.g., DHS)

Q: My strain produces very little **muconic acid**, but HPLC analysis shows a large peak corresponding to 3-dehydroshikimate (DHS). What's the likely bottleneck?

A: This classic symptom points to insufficient activity in the downstream portion of your pathway, which converts DHS to **muconic acid**. The problem likely lies with one of the heterologously expressed enzymes: 3-dehydroshikimate dehydratase (e.g., AsbF, AroZ), protocatechuate (PCA) decarboxylase (e.g., AroY), or catechol 1,2-dioxygenase (e.g., CatA).
[16][17]

Troubleshooting Workflow:

- Verify Enzyme Expression: Use SDS-PAGE and/or Western blotting to confirm that all heterologous enzymes are being expressed. Low or no expression is a common failure point.
- Check Codon Optimization: Ensure the genes for your heterologous enzymes have been codon-optimized for your host organism (e.g., *E. coli* or *S. cerevisiae*).

- **Assess Cofactor Availability:** The AroY PCA decarboxylase requires a prenylated flavin mononucleotide (prFMN) cofactor.[18][19] In some hosts, the native production of this cofactor is insufficient. Overexpressing the relevant enzyme (e.g., Pad1 in yeast) can boost AroY activity.[4][18]
- **Perform In Vitro Enzyme Assays:** Test the activity of each enzyme individually using cell-free extracts. This will pinpoint which specific step (DHS → PCA, PCA → Catechol, or Catechol → **Muconic Acid**) is failing.
- **Metabolic Funneling:** Consider strategies like creating fusion proteins of sequential enzymes to channel substrates and prevent the diffusion of intermediates, which can sometimes improve pathway efficiency.[20]

Scenario 2: Overall Low Pathway Flux; No Significant Intermediate Accumulation

Q: My strain is not producing much **muconic acid**, and I don't see significant accumulation of any pathway intermediates. Why is the overall pathway activity so low?

A: This scenario strongly suggests that the bottleneck is at the very beginning of the pathway, likely due to feedback inhibition of the DAHP synthase, which controls the total carbon flow into the shikimate pathway.

Troubleshooting Workflow:

- **Implement a Feedback-Resistant (FBR) DAHP Synthase:** This is the most critical step. Replace the native DAHP synthase (e.g., aroG in E. coli or ARO4 in yeast) with a known FBR variant.[2][4] Several well-characterized mutations exist for this purpose. For example, the AroG P148L mutation in E. coli confers resistance to phenylalanine inhibition.[2]
- **Increase Precursor Supply:** The shikimate pathway requires phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). Overexpressing transketolase (tktA) can boost E4P levels.[2][3] Deleting components of the phosphotransferase system (PTS), such as ptsH, ptsI, and crr, can increase the availability of PEP.[2]
- **Block Competing Pathways:** To maximize the carbon directed towards DHS, delete the gene encoding shikimate dehydrogenase (aroE), which converts DHS to shikimate.[16][17] This

commits the DHS pool to your production pathway.

- Adaptive Laboratory Evolution (ALE): If rational engineering approaches are insufficient, use ALE. Evolve your strain in media containing inhibitory concentrations of aromatic amino acids or **muconic acid** itself. This can select for unknown mutations that improve overall pathway flux and tolerance.[10][11][21]

Scenario 3: Initial Muconic Acid Production Stalls Quickly

Q: My fermentation starts well, but **muconic acid** production plateaus at a low level, even though plenty of glucose remains. What could be causing this product toxicity?

A: **Muconic acid**, like many dicarboxylic acids, can be toxic to microbial hosts at higher concentrations, primarily by disrupting the proton motive force and causing intracellular acidification. This increased metabolic stress can halt both growth and production.

Troubleshooting Workflow:

- Confirm Toxicity with a Dose-Response Test: Grow your host strain in media containing various concentrations of exogenously added **muconic acid** (e.g., 0 g/L to 20 g/L) and monitor the growth rate. This will determine the inhibitory concentration (IC50) for your specific strain.
- Implement In Situ Product Removal (ISPR): Use techniques like liquid-liquid extraction or adsorption with resins in the fermenter to continuously remove **muconic acid** from the culture broth.[4] This keeps the concentration below the toxic threshold, allowing for sustained production.
- Engineer Efflux Pumps: Overexpression of native or heterologous efflux pumps can help the cell export **muconic acid** more efficiently, reducing intracellular accumulation and toxicity.
- Use Adaptive Laboratory Evolution (ALE) for Tolerance: ALE is a powerful tool for improving tolerance.[21] By gradually increasing the concentration of **muconic acid** in the growth medium over hundreds of generations, you can select for strains with mutations that confer significantly improved resistance.[11][22]

Data Summary & Key Enzyme Variants

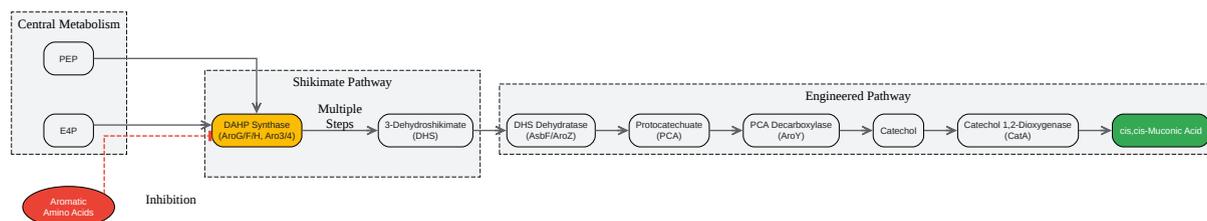
The following table summarizes key feedback-resistant enzyme variants that have been successfully used to improve flux towards **muconic acid**.

| Enzyme | Host Organism | Mutation(s) | Effect | Reference |
|----------------------|--------------------------|-------------|--|-----------|
| DAHP Synthase (AroG) | Escherichia coli | P148L | Relieves feedback inhibition by phenylalanine. | [2] |
| DAHP Synthase (AroG) | Escherichia coli | F209S | Confers high resistance to feedback inhibition by phenylalanine. | [8] |
| DAHP Synthase (AroF) | Escherichia coli | P148L | A common mutation used to create a feedback-resistant AroF. | [2] |
| DAHP Synthase (Aro4) | Saccharomyces cerevisiae | K229L | Relieves feedback inhibition by tyrosine. | [4][18] |

Visualizing the Pathway and Solutions

Pathway and Inhibition Diagram

This diagram illustrates the engineered **muconic acid** pathway and highlights the key points of feedback inhibition that must be addressed.

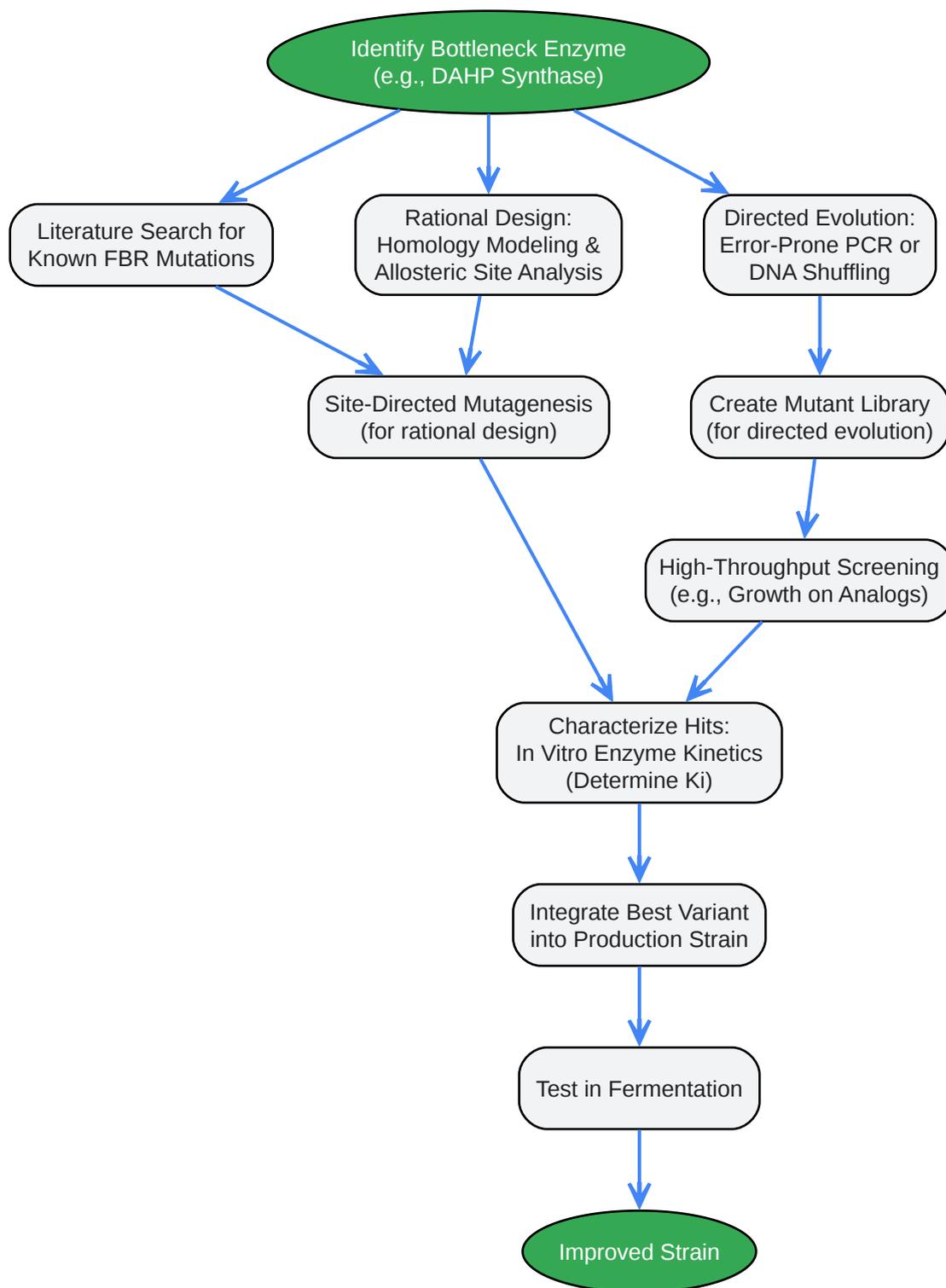


[Click to download full resolution via product page](#)

Caption: The engineered **muconic acid** pathway with feedback inhibition point.

Protein Engineering Workflow Diagram

This workflow outlines the process of identifying and creating a feedback-resistant enzyme variant.



[Click to download full resolution via product page](#)

Caption: Workflow for generating feedback-resistant enzyme variants.

Key Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of aroG for Feedback Resistance

This protocol describes how to introduce the P148L mutation into the E. coli aroG gene using overlap extension PCR.

Objective: To create a feedback-resistant version of DAHP synthase (aroG).

Materials:

- High-fidelity DNA polymerase
- Plasmid DNA containing wild-type aroG gene
- Custom DNA primers (see below)
- PCR purification kit
- DpnI restriction enzyme
- Competent E. coli cells for cloning (e.g., DH5α)

Primer Design:

- AroG-Fwd (External): Primer annealing to the 5' end of the aroG gene.
- AroG-Rev (External): Primer annealing to the 3' end of the aroG gene.
- AroG-P148L-Fwd (Internal): 5'-...GCT GGT GGC CTG GGC GCG...-3' (Contains the codon change CCG → CTG for Pro → Leu).
- AroG-P148L-Rev (Internal): 5'-...CGC GCC CAG GCC ACC AGC...-3' (Reverse complement of the forward internal primer).

Procedure:

- PCR 1 (Fragment A):

- Template: Wild-type aroG plasmid.
- Primers: AroG-Fwd and AroG-P148L-Rev.
- Result: A PCR product from the start of the gene to the mutation site.
- PCR 2 (Fragment B):
 - Template: Wild-type aroG plasmid.
 - Primers: AroG-P148L-Fwd and AroG-Rev.
 - Result: A PCR product from the mutation site to the end of the gene.
- Purification: Purify both Fragment A and Fragment B using a PCR purification kit to remove primers and dNTPs.
- PCR 3 (Overlap Extension):
 - Template: Equimolar amounts of purified Fragment A and Fragment B.
 - Primers: AroG-Fwd (External) and AroG-Rev (External).
 - Mechanism: The overlapping ends of fragments A and B will anneal and serve as a template for the full-length mutated gene.
- Purification & Cloning: Purify the full-length PCR product. Digest with DpnI to remove the template plasmid. Clone the mutated aroG gene into an appropriate expression vector.
- Sequence Verification: Send the final plasmid for Sanger sequencing to confirm the presence of the P148L mutation and the absence of any other mutations.

Protocol 2: HPLC Quantification of Muconic Acid

Objective: To accurately measure the concentration of *cis,cis*-**muconic acid** in fermentation broth.

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column.
- Mobile Phase: Isocratic or gradient elution using an acidified aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
- **cis,cis-muconic acid** standard.
- 0.2 µm syringe filters.

Procedure:

- Sample Preparation:
 - Take a sample from the fermenter.
 - Centrifuge at >10,000 x g for 5 minutes to pellet cells.
 - Collect the supernatant.
 - Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial. Dilute the sample if the concentration is expected to be outside the linear range of the standard curve.[23]
- Standard Curve Preparation:
 - Prepare a stock solution of **cis,cis-muconic acid** (e.g., 1 g/L) in the mobile phase or water. [24]
 - Create a series of dilutions to generate a standard curve (e.g., 500, 250, 125, 62.5, 31.25 mg/L).
- HPLC Method:
 - Column: Standard C18 reversed-phase column.

- Mobile Phase: Example gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B over 1 min, hold for 3 min.
- Flow Rate: 0.5 - 1.0 mL/min.
- Injection Volume: 5 - 10 μ L.
- Detection Wavelength: cis,cis-**muconic acid** has a strong absorbance at 260-265 nm.[\[25\]](#)
[\[26\]](#)
- Analysis:
 - Run the standards first to generate a calibration curve (Peak Area vs. Concentration).
 - Run the prepared samples.
 - Integrate the peak corresponding to the retention time of the **muconic acid** standard.
 - Calculate the concentration in your samples using the linear regression equation from the standard curve.

References

A consolidated list of all sources cited within this technical guide.

- (PDF) **Muconic acid** production from glucose and xylose in *Pseudomonas putida* via evolution and metabolic engineering - ResearchGate. Available at: [\[Link\]](#)
- Metabolic engineering of *Klebsiella pneumoniae* for the production of cis,cis-**muconic acid** - PubMed. Available at: [\[Link\]](#)
- Recent Advances in Microbial Production of cis,cis-**Muconic Acid** - MDPI. Available at: [\[Link\]](#)
- Metabolic Engineering of a Novel **Muconic Acid** Biosynthesis Pathway via 4-Hydroxybenzoic Acid in *Escherichia coli* - PMC. Available at: [\[Link\]](#)
- Engineering glucose metabolism for enhanced **muconic acid** production in *Pseudomonas putida* KT2440 - PubMed. Available at: [\[Link\]](#)

- High-performance liquid chromatography method for urinary trans,trans-**muconic acid**. Application to environmental exposure to benzene - PubMed. Available at: [\[Link\]](#)
- High-Performance Liquid Chromatography Method for Urinary trans, trans-**Muconic Acid**. Application to Environmental Exposure to Benzene | Journal of Analytical Toxicology | Oxford Academic. Available at: [\[Link\]](#)
- **Muconic acid** isomers and aromatic compounds analyzed by UHPLC-DAD v2. Available at: [\[Link\]](#)
- Metabolic Engineering and Process Intensification for **Muconic Acid** Production Using *Saccharomyces cerevisiae* - MDPI. Available at: [\[Link\]](#)
- **Muconic acid** isomers and aromatic compounds analyzed by UHPLC-DAD - Protocols.io. Available at: [\[Link\]](#)
- Biosensor-Enabled Directed Evolution to Improve **Muconic Acid** Production in *Saccharomyces cerevisiae* - PubMed. Available at: [\[Link\]](#)
- **Muconic acid** isomers and aromatic compounds analyzed by UHPLC-DAD - Protocols.io. Available at: [\[Link\]](#)
- Metabolic engineering of **muconic acid** production in *Saccharomyces cerevisiae* - PubMed. Available at: [\[Link\]](#)
- A Novel **Muconic Acid** Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate - PMC - NIH. Available at: [\[Link\]](#)
- Biosynthesis of cis,cis-**Muconic Acid** and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by *Saccharomyces cerevisiae* - PMC - PubMed Central. Available at: [\[Link\]](#)
- Contributions of Adaptive Laboratory Evolution towards the Enhancement of the Biotechnological Potential of Non-Conventional Yeast Species - PubMed Central. Available at: [\[Link\]](#)

- Dynamic regulation of pathways by down-regulating competing enzymes - DSpace@MIT. Available at: [\[Link\]](#)
- **Muconic Acid** Production via Alternative Pathways and a Synthetic 'Metabolic Funnel' | Request PDF - ResearchGate. Available at: [\[Link\]](#)
- Pathways used to produce **muconic acid** from glucose and xylose. Glucose... - ResearchGate. Available at: [\[Link\]](#)
- A mutated ARO4 gene for feedback-resistant DAHP synthase which causes both o-fluoro-DL-phenylalanine resistance and beta-phenethyl-alcohol overproduction in *Saccharomyces cerevisiae* - PubMed. Available at: [\[Link\]](#)
- Figure 1 from Enhancing **muconic acid** production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity | Semantic Scholar. Available at: [\[Link\]](#)
- Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an *Aspergillus niger* Cell Factory - ASM Journals. Available at: [\[Link\]](#)
- Metabolic pathways for production of muconate from glucose and... - ResearchGate. Available at: [\[Link\]](#)
- (PDF) Engineering *E. coli*-*E. coli* cocultures for production of **muconic acid** from glycerol. Available at: [\[Link\]](#)
- Improving fatty acids production by engineering dynamic pathway regulation and metabolic control - PMC - PubMed Central. Available at: [\[Link\]](#)
- **Muconic Acid** Production Using Gene-Level Fusion Proteins in *Escherichia coli* - PubMed. Available at: [\[Link\]](#)
- Metabolic Engineering of a Novel **Muconic Acid** Biosynthesis Pathway via 4-Hydroxybenzoic Acid in *Escherichia coli* | Applied and Environmental Microbiology - ASM Journals. Available at: [\[Link\]](#)

- Dynamic regulation to improve **muconic acid** productions. (A) Growth... - ResearchGate. Available at: [\[Link\]](#)
- Adaptive laboratory evolution reveals general and specific chemical tolerance mechanisms and enhances biochemical production - Welcome to DTU Research Database. Available at: [\[Link\]](#)
- MIT Open Access Articles Dynamic pathway regulation: recent advances and methods of construction. Available at: [\[Link\]](#)
- Fed-batch fermentor synthesis of 3-dehydroshikimic acid using recombinant Escherichia coli. Available at: [\[Link\]](#)
- Adaptive laboratory evolution – principles and applications for biotechnology - PMC. Available at: [\[Link\]](#)
- Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC - PubMed Central. Available at: [\[Link\]](#)
- Effect of F209S Mutation of Escherichia coli AroG on Resistance to Phenylalanine Feedback Inhibition - PubMed. Available at: [\[Link\]](#)
- ENZYME KINETICS ENZYME KINETICS AND REGULATION REGULATION - eGyanKosh. Available at: [\[Link\]](#)
- [Improving 3-dehydroshikimate production by metabolically engineered Escherichia coli]. Available at: [\[Link\]](#)
- Discovery of Selective Inhibitors of the Clostridium difficile Dehydroquinase Dehydratase | PLOS One. Available at: [\[Link\]](#)
- Functional characterization of a new 3-dehydroshikimate dehydratase from Eupenicillium parvum and its potential for protocatechuic acid production - PubMed. Available at: [\[Link\]](#)
- Estimating the Product Inhibition Constant from Enzyme Kinetic Equations Using the Direct Linear Plot Method in One-Stage Treatment - MDPI. Available at: [\[Link\]](#)

- A Refined Adaptive Laboratory Evolution Strategy With Biosensor-Assisted Selection Resolves the Tolerance-Efficiency Trade-Off in Toxic Chemical Biosynthesis. | Semantic Scholar. Available at: [\[Link\]](#)
- 3-dehydroshikimate dehydratase - Wikipedia. Available at: [\[Link\]](#)
- Enzyme inhibition and kinetics graphs (article) - Khan Academy. Available at: [\[Link\]](#)
- Kinetics of enzymes subject to very strong product inhibition: analysis using simplified integrated rate equations and average velocities - PubMed. Available at: [\[Link\]](#)
- Improvement of Glyphosate Resistance through Concurrent Mutations in Three Amino Acids of the Ochrobactrum 5-Enopyruvylshikimate-3-Phosphate Synthase - NIH. Available at: [\[Link\]](#)
- Gene flow and spontaneous mutations are responsible for imidazolinone herbicide-resistant weedy rice (*Oryza sativa* L.) - PubMed. Available at: [\[Link\]](#)
- Mutation in the Rm β AOR gene is associated with amitraz resistance in the cattle tick *Rhipicephalus microplus* - PMC - PubMed Central. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Metabolic engineering of muconic acid production in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fed-batch fermentor synthesis of 3-dehydroshikimic acid using recombinant *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A mutated ARO4 gene for feedback-resistant DAHP synthase which causes both o-fluoro-DL-phenylalanine resistance and beta-phenethyl-alcohol overproduction in *Saccharomyces*

- cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
 - 7. 3-dehydroshikimate dehydratase - Wikipedia [en.wikipedia.org]
 - 8. Effect of F209S Mutation of Escherichia coli AroG on Resistance to Phenylalanine Feedback Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
 - 9. Engineering glucose metabolism for enhanced muconic acid production in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
 - 10. Biosensor-Enabled Directed Evolution to Improve Muconic Acid Production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
 - 11. Contributions of Adaptive Laboratory Evolution towards the Enhancement of the Biotechnological Potential of Non-Conventional Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
 - 12. Adaptive laboratory evolution – principles and applications for biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
 - 13. Dynamic regulation of pathways by down-regulating competing enzymes [dspace.mit.edu]
 - 14. Improving fatty acids production by engineering dynamic pathway regulation and metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
 - 15. dspace.mit.edu [dspace.mit.edu]
 - 16. mdpi.com [mdpi.com]
 - 17. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
 - 18. researchgate.net [researchgate.net]
 - 19. researchgate.net [researchgate.net]
 - 20. Muconic Acid Production Using Gene-Level Fusion Proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
 - 21. orbit.dtu.dk [orbit.dtu.dk]
 - 22. A Refined Adaptive Laboratory Evolution Strategy With Biosensor-Assisted Selection Resolves the Tolerance–Efficiency Trade-Off in Toxic Chemical Biosynthesis | Semantic Scholar [semanticscholar.org]
 - 23. protocols.io [protocols.io]
 - 24. Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD [protocols.io]

- 25. High-performance liquid chromatography method for urinary trans,trans-muconic acid. Application to environmental exposure to benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Technical Support Center: Muconic Acid Pathway Engineering]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075187#addressing-feedback-inhibition-in-the-muconic-acid-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com